molecular formula C6H5ClO4S2 B2688780 Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 69816-03-1

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B2688780
CAS No.: 69816-03-1
M. Wt: 240.67
InChI Key: ZYROAJKOQOLJBE-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C6H5ClO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity due to the presence of both chlorosulfonyl and ester functional groups, making it valuable in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate can be synthesized through several methods. One common route involves the chlorosulfonation of methyl thiophene-2-carboxylate. This reaction typically uses chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to avoid over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing by-products. The process may also include purification steps such as recrystallization or distillation to obtain the desired product .

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)thiophene-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry for creating diverse and complex molecules .

Properties

IUPAC Name

methyl 5-chlorosulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROAJKOQOLJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69816-03-1
Record name methyl 5-(chlorosulfonyl)thiophene-2-carboxylate
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